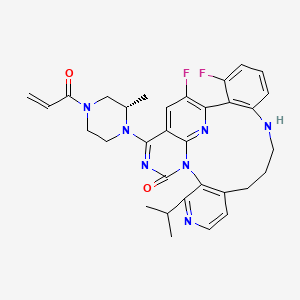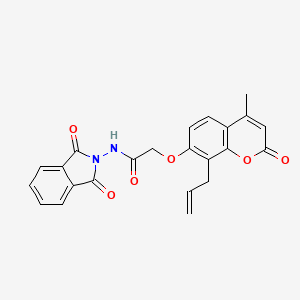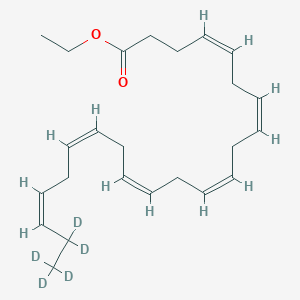
Hbv-IN-31
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hbv-IN-31 is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of hepatitis B virus (HBV) infections
Métodos De Preparación
The synthesis of Hbv-IN-31 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups to enhance its biological activity. The synthetic route typically involves:
Formation of the Core Structure: This is achieved through a series of condensation reactions, often using aldehydes and amines as starting materials.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions. Common reagents used in these steps include halides, acids, and bases.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions to maximize yield and minimize costs, and ensuring compliance with regulatory standards for pharmaceutical production.
Análisis De Reacciones Químicas
Hbv-IN-31 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound might yield a ketone or an aldehyde, while reduction might yield an alcohol.
Aplicaciones Científicas De Investigación
Hbv-IN-31 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of capsid assembly and disassembly in HBV.
Biology: It is used to investigate the life cycle of HBV and the role of the capsid in viral replication.
Medicine: It is being explored as a potential therapeutic agent for the treatment of chronic HBV infections.
Mecanismo De Acción
The mechanism of action of Hbv-IN-31 involves its interaction with the viral capsid proteins, preventing the proper assembly of the capsid. This inhibition of capsid assembly disrupts the replication cycle of HBV, reducing the viral load in infected individuals. The molecular targets of this compound include the core protein of HBV, which is essential for the formation of the viral capsid.
Comparación Con Compuestos Similares
Hbv-IN-31 is unique among capsid assembly modulators due to its specific structure and mechanism of action. Similar compounds include:
Phenylpropenamides: These compounds also target the capsid assembly process but have different chemical structures and mechanisms.
Sulfamoylbenzamides: These compounds are another class of capsid assembly modulators with distinct chemical properties and biological activities.
This compound stands out due to its high potency and specificity for the HBV core protein, making it a promising candidate for further development as an antiviral agent.
Propiedades
Fórmula molecular |
C23H18ClNO6 |
|---|---|
Peso molecular |
439.8 g/mol |
Nombre IUPAC |
3-[2-[4-(8-chloro-4-oxochromen-2-yl)-2-cyanophenoxy]ethoxy]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C23H18ClNO6/c24-18-3-1-2-17-19(26)11-21(31-22(17)18)13-4-5-20(15(8-13)12-25)30-7-6-29-16-9-14(10-16)23(27)28/h1-5,8,11,14,16H,6-7,9-10H2,(H,27,28) |
Clave InChI |
IHDWPXWVRCUHRF-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1OCCOC2=C(C=C(C=C2)C3=CC(=O)C4=C(O3)C(=CC=C4)Cl)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398407.png)
![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)
![4-[(4-Imidazo[1,2-a]pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B12398411.png)


